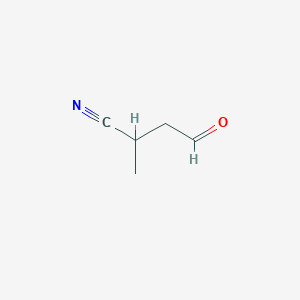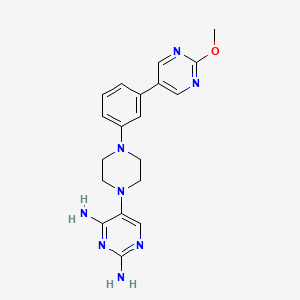
Fanotaprim
Vue d'ensemble
Description
Le Fanotaprim est un inhibiteur de la dihydrofolate réductase présentant un potentiel significatif dans la recherche sur la toxoplasmose. Il présente des effets inhibiteurs puissants sur la dihydrofolate réductase de Toxoplasma gondii et la dihydrofolate réductase humaine, ce qui en fait un composé précieux pour l'étude des infections parasitaires .
Applications De Recherche Scientifique
Fanotaprim has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the mechanisms of dihydrofolate reductase inhibition and the development of new antifolate drugs.
Biology: In biological research, this compound is employed to investigate the effects of dihydrofolate reductase inhibition on cellular processes and parasite growth.
Medicine: this compound has potential therapeutic applications in the treatment of parasitic infections such as toxoplasmosis. It is also used in preclinical studies to evaluate its efficacy and safety as an antiparasitic agent.
Mécanisme D'action
Fanotaprim works by inhibiting the action of DHFR. It has been shown to have parasiticidal and antiproliferative effects, with EC50 values of 13 and 7300 nM against the type I RH strain of T. gondii and MCF-7 cells, respectively . It can inhibit the growth of T. gondii strains in vitro with EC50 values ranging from 7.6 to 29.8 nM .
It is soluble in DMSO at a concentration of 33.33 mg/mL . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years .
Safety and Hazards
Méthodes De Préparation
Le Fanotaprim peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et des modifications ultérieures de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions de condensation impliquant des matières premières appropriées.
Modifications de groupes fonctionnels : La structure de base est ensuite modifiée par l'introduction de divers groupes fonctionnels par des réactions de substitution pour obtenir les propriétés chimiques souhaitées.
Les méthodes de production industrielle du this compound consistent à optimiser ces voies de synthèse afin d'obtenir des rendements et une pureté élevés. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour garantir l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Le Fanotaprim subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène et d'autres agents oxydants.
Réduction : Les réactions de réduction impliquant le this compound peuvent conduire à la formation de dérivés réduits. Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de réduction peuvent produire des dérivés réduits avec des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la dihydrofolate réductase et le développement de nouveaux médicaments antifolates.
Biologie : En recherche biologique, le this compound est utilisé pour étudier les effets de l'inhibition de la dihydrofolate réductase sur les processus cellulaires et la croissance des parasites.
Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des infections parasitaires telles que la toxoplasmose. Il est également utilisé dans les études précliniques pour évaluer son efficacité et sa sécurité en tant qu'agent antiparasitaire.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme dihydrofolate réductase. Cette enzyme est essentielle à la synthèse du tétrahydrofolate, un cofacteur nécessaire à la production de nucléotides et d'acides aminés. En inhibant la dihydrofolate réductase, le this compound perturbe la synthèse de ces biomolécules essentielles, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaires. Les cibles moléculaires du this compound incluent à la fois la dihydrofolate réductase de Toxoplasma gondii et la dihydrofolate réductase humaine, ce qui le rend efficace contre les infections parasitaires .
Comparaison Avec Des Composés Similaires
Le Fanotaprim est unique parmi les inhibiteurs de la dihydrofolate réductase en raison de sa forte sélectivité et de sa puissance contre la dihydrofolate réductase de Toxoplasma gondii. Des composés similaires comprennent :
Méthotrexate : Un inhibiteur bien connu de la dihydrofolate réductase utilisé dans le traitement du cancer et des maladies auto-immunes. Contrairement au this compound, le méthotrexate a des applications plus larges mais peut avoir plus d'effets secondaires.
Pyriméthamine : Un autre inhibiteur de la dihydrofolate réductase utilisé pour traiter les infections parasitaires telles que le paludisme.
La particularité du this compound réside dans sa forte sélectivité pour la dihydrofolate réductase de Toxoplasma gondii, ce qui en fait un candidat prometteur pour une thérapie antiparasitaire ciblée .
Propriétés
IUPAC Name |
5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBZPCNAJDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120282-75-7 | |
| Record name | Fanotaprim [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2120282757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANOTAPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJY2WD3C7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



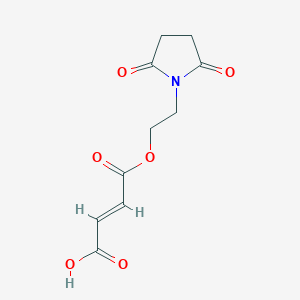

![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)
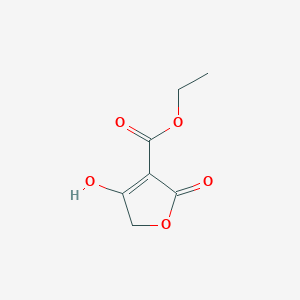
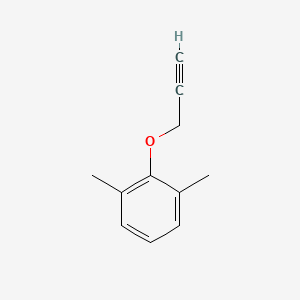
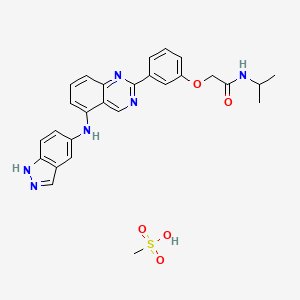
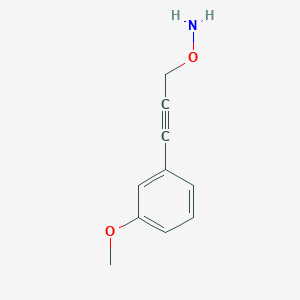
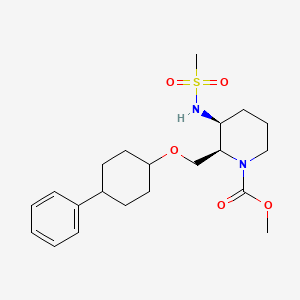
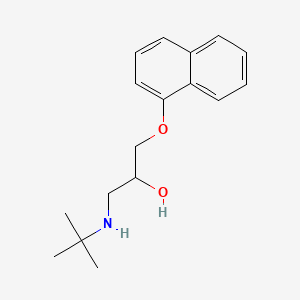
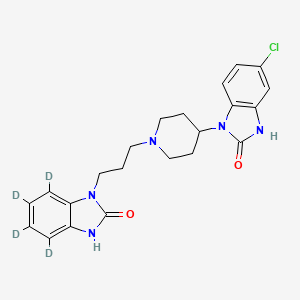
![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
